molecular formula C24H29N3O4 B2962818 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-21-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2962818
M. Wt: 423.513
InChI Key: ATALZCHAPOOSQK-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group linked by an oxalamide moiety. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds . The tetrahydroquinoline group is a heterocyclic compound that also appears in various bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxalamide linkage between the benzo[d][1,3]dioxol-5-ylmethyl group and the 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group. This could potentially be achieved through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl group, the 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group, and the oxalamide linkage. The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxalamide linkage might be susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxalamide linkage might increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Methodologies

Research has explored the unique regioselectivity in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating the potential for creating complex molecules with precise functional group positioning, potentially including compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Lahm & Opatz, 2014). Additionally, the synthesis of dopaminergic compounds through selective heterogeneous tandem hydrogenation indicates the potential for producing compounds with specific biological activities (Andreu et al., 2002).

Antitumor Activities

Studies have demonstrated the synthesis and evaluation of novel quinazolinone analogues for their in vitro antitumor activity, highlighting the potential for compounds with similar structures to exhibit significant antitumor properties (Al-Suwaidan et al., 2016).

Molecular Docking Studies

Molecular docking methodologies employed in the study of quinazolinone derivatives have shown significant binding to targeted receptors, suggesting the utility of such compounds in the design of drugs with specific receptor affinities (Al-Suwaidan et al., 2016).

Physicochemical Characterization and Biological Activities

The physicochemical properties and pharmacological activities of tetrahydroquinoline derivatives have been investigated, revealing insights into their potential therapeutic applications and the importance of physicochemical characteristics in determining biological activity (Pamulapati & Schoenwald, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a drug or a chemical intermediate. Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-2-11-27-12-3-4-19-13-17(5-7-20(19)27)9-10-25-23(28)24(29)26-15-18-6-8-21-22(14-18)31-16-30-21/h5-8,13-14H,2-4,9-12,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALZCHAPOOSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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